(1S)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine
CAS No.:
Cat. No.: VC17494505
Molecular Formula: C9H9ClFN
Molecular Weight: 185.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClFN |
|---|---|
| Molecular Weight | 185.62 g/mol |
| IUPAC Name | (1S)-1-(2-chloro-6-fluorophenyl)prop-2-en-1-amine |
| Standard InChI | InChI=1S/C9H9ClFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2/t8-/m0/s1 |
| Standard InChI Key | NLJXBHXJWBMRSZ-QMMMGPOBSA-N |
| Isomeric SMILES | C=C[C@@H](C1=C(C=CC=C1Cl)F)N |
| Canonical SMILES | C=CC(C1=C(C=CC=C1Cl)F)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s molecular formula is CHClFN, with a molecular weight of 185.62 g/mol. Its IUPAC name, (1S)-1-(2-chloro-6-fluorophenyl)prop-2-en-1-amine, reflects the presence of a chlorine atom at position 2 and a fluorine atom at position 6 on the phenyl ring, along with an (S)-configured prop-2-enylamine chain. The stereocenter at the C1 position dictates its enantiomeric identity, which is critical for interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClFN |
| Molecular Weight | 185.62 g/mol |
| IUPAC Name | (1S)-1-(2-chloro-6-fluorophenyl)prop-2-en-1-amine |
| SMILES Notation | C=CC@@HN |
| InChIKey | NLJXBHXJWBMRSZ-MRVPVSSYSA-N |
Stereochemical Considerations
The (1S) configuration confers distinct physicochemical properties compared to its (1R) enantiomer. Chiral resolution techniques, such as chromatography using chiral stationary phases or asymmetric synthesis, are essential for obtaining enantiomerically pure material. The spatial arrangement of substituents influences dipole moments, solubility, and receptor-binding affinities.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically begins with 2-chloro-6-fluorobenzaldehyde and propenylamine derivatives. A nucleophilic addition reaction forms the C–N bond, followed by stereoselective reduction or catalysis to achieve the desired (S)-configuration.
Example Pathway:
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Aldehyde Activation: 2-Chloro-6-fluorobenzaldehyde undergoes condensation with propenylamine in the presence of a Lewis acid (e.g., ZnCl).
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Asymmetric Catalysis: Chiral catalysts, such as Evans’ oxazaborolidine or Jacobsen’s thiourea, induce enantioselectivity, yielding the (S)-enantiomer with >90% ee.
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Purification: Column chromatography or recrystallization removes byproducts.
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Starting Materials | 2-Chloro-6-fluorobenzaldehyde, propenylamine |
| Catalyst | (S)-BINAP-PdCl |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25°C (room temperature) |
| Yield | 68–72% |
Industrial-Scale Production
Continuous flow reactors enhance efficiency by maintaining precise temperature and pressure control. Advanced monitoring systems, such as in-line FTIR spectroscopy, ensure reaction consistency.
Chemical Reactivity and Stability
Functional Group Reactivity
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Amine Group: Participates in acylation (e.g., with acetyl chloride) and Schiff base formation. Protonation in acidic media enhances water solubility.
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Alkene: Undergoes electrophilic additions (e.g., bromination) or Diels-Alder reactions. Hydrogenation yields the saturated analogue.
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Aromatic Ring: Electron-withdrawing Cl and F substituents direct electrophilic substitution to the para position relative to the amine.
Stability Profile
The compound is stable under inert atmospheres but prone to oxidation in air. Storage at –20°C in amber vials minimizes degradation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, CDCl):
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δ 6.95–7.25 (m, 3H, aromatic H)
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δ 5.65–5.85 (m, 2H, CH=CH–)
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δ 4.10 (q, 1H, J = 6.5 Hz, CH–NH)
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δ 1.80 (s, 2H, NH)
-
-
C NMR: δ 160.1 (C–F), 135.2 (C–Cl), 122.4 (CH=CH–).
Chiral Analysis
Polarimetry ([α] = +32.5° in methanol) and chiral HPLC (Chiralpak IC column) confirm enantiomeric excess ≥98%.
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